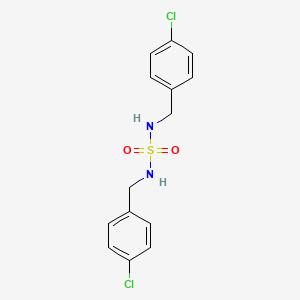

N,N'-bis(4-chlorobenzyl)sulfamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

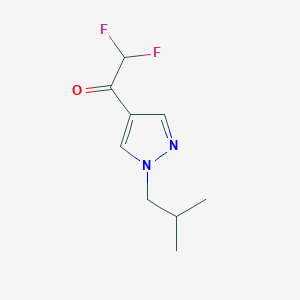

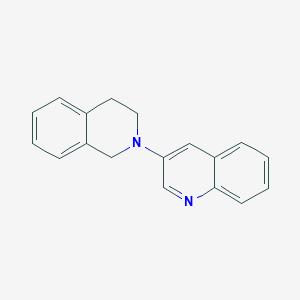

“N,N’-bis(4-chlorobenzyl)sulfamide” is a chemical compound with the molecular formula C14H14Cl2N2O2S . It is a type of sulfamide, a class of compounds that have been used in a range of applications from medicinal chemistry to anion-binding catalysis .

Synthesis Analysis

The synthesis of unsymmetrical sulfamides, including “N,N’-bis(4-chlorobenzyl)sulfamide”, has been achieved via Sulfur(VI)-Fluoride Exchange (SuFEx) click chemistry . This process has been applied to synthesize polysulfamides .Molecular Structure Analysis

The molecular structure of “N,N’-bis(4-chlorobenzyl)sulfamide” consists of two 4-chlorobenzyl groups attached to a sulfamide (SO2NH2) group . The exact 3D structure would need to be determined through experimental methods such as X-ray crystallography or computational methods.Physical And Chemical Properties Analysis

The physical and chemical properties of “N,N’-bis(4-chlorobenzyl)sulfamide” include its molecular weight, which is 345.24 . Other properties such as melting point, boiling point, and density would need to be determined experimentally.Wissenschaftliche Forschungsanwendungen

Enantiomeric Composition Analysis

N,N'-bis(4-chlorobenzyl)sulfamide has been utilized in studies related to the determination of enantiomeric composition of samples. Multivariate regression models using spectral data have been developed to predict the enantiomeric composition of N,N'-bis(4-chlorobenzyl)sulfamide and other compounds (Fakayode, Busch, & Busch, 2006).

Inhibition of Carbonic Anhydrase Isozymes

Research has demonstrated the potential of N,N'-bis(4-chlorobenzyl)sulfamide derivatives as inhibitors of carbonic anhydrase isozymes, which are enzymes involved in various physiological processes, including regulation of pH and ion transport (Winum et al., 2003). This property has implications in the design of novel antitumor therapies, particularly for hypoxic tumors (Winum, Vullo, Casini, Montero, Scozzafava, & Supuran, 2003).

Synthesis and Characterization of Novel Sulfamides

The synthesis of novel sulfamides from various amines, including N,N'-bis(4-chlorobenzyl)sulfamide derivatives, has been a subject of research. These sulfamides have been explored for their carbonic anhydrase inhibitory effects, presenting potential therapeutic applications (Akıncıoğlu, Akbaba, Göçer, Göksu, Gülçin, & Supuran, 2013).

Therapeutic Potential as Enzyme Inhibitors

Sulfamide-based inhibitors, including N,N'-bis(4-chlorobenzyl)sulfamide derivatives, have been designed for various enzymes like carbonic anhydrases and proteases. These compounds exhibit significant biological activities and therapeutic potential due to their ability to bind effectively to the active site of target enzymes (Winum, Scozzafava, Montero, & Supuran, 2006).

Application in Histamine Receptor Antagonism

N,N'-bis(4-chlorobenzyl)sulfamide derivatives have been synthesized and identified as potent and selective histamine H3 receptor antagonists. This finding is significant in the context of developing treatments for disorders associated with the histamine H3 receptor (Tozer et al., 1999).

Eigenschaften

IUPAC Name |

1-(4-chlorophenyl)-N-[(4-chlorophenyl)methylsulfamoyl]methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14Cl2N2O2S/c15-13-5-1-11(2-6-13)9-17-21(19,20)18-10-12-3-7-14(16)8-4-12/h1-8,17-18H,9-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOPQPFGZQOHNGH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNS(=O)(=O)NCC2=CC=C(C=C2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14Cl2N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N'-bis(4-chlorobenzyl)sulfamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 3-[(4-methoxyphenyl)methyl]-4-oxopiperidine-1-carboxylate](/img/structure/B2365647.png)

![N-(2,3-dihydro-1H-inden-5-yl)-3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2365658.png)

![9-(4-Chlorophenyl)-3-[(2-chlorophenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![2-([1,1'-biphenyl]-4-yl)-N-(2-(furan-3-yl)-2-hydroxyethyl)acetamide](/img/structure/B2365665.png)